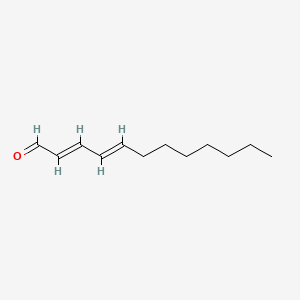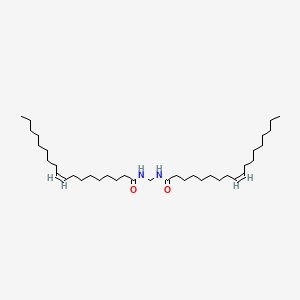
Acid Brown 58
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Brown 58, also known as C.I. Acid Brown 58, is an organic dye commonly used in the textile industry. It is characterized by its brown color and is primarily used for dyeing wool, silk, and leather. The compound is known for its good lightfastness and washfastness properties, making it a popular choice for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 58 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route includes:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Acid Brown 58 involves large-scale reactions under controlled conditions. The process includes:
Raw Material Preparation: Aromatic amines and coupling components are prepared and purified.
Reaction Setup: The diazotization and coupling reactions are carried out in large reactors with precise temperature and pH control.
Purification: The resulting dye is purified through filtration, washing, and drying to obtain the final product
Types of Reactions:
Oxidation: Acid Brown 58 can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The dye can be reduced to its corresponding amines under reducing conditions.
Substitution: Substitution reactions can occur on the aromatic rings of the dye, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Halogenating agents and nitrating agents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Corresponding aromatic amines.
Substituted Derivatives: Halogenated and nitrated derivatives
Scientific Research Applications
Acid Brown 58 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and leather
Mechanism of Action
The mechanism of action of Acid Brown 58 involves its interaction with the target substrate, typically through hydrogen bonding and van der Waals forces. The dye molecules penetrate the fibers and form stable complexes with the substrate, resulting in a strong and durable coloration. The molecular targets include amino groups in proteins and hydroxyl groups in polysaccharides .
Comparison with Similar Compounds
- Acid Brown 75
- Acid Brown 165
- Acid Brown 45
Comparison:
- Acid Brown 58 vs. Acid Brown 75: Acid Brown 58 has better lightfastness and washfastness properties compared to Acid Brown 75.
- Acid Brown 58 vs. Acid Brown 165: Acid Brown 58 is more suitable for dyeing wool and silk, while Acid Brown 165 is preferred for leather.
- Acid Brown 58 vs. Acid Brown 45: Acid Brown 58 has a broader range of applications in the textile industry compared to Acid Brown 45 .
Acid Brown 58 stands out due to its excellent dyeing properties and versatility in various applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
12269-87-3 |
|---|---|
Molecular Formula |
CH5O3P |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




